5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile building block for various chemical reactions and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: Acidic or basic conditions can be used to promote cyclization, with common catalysts including sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Cyclization Products: More complex heterocyclic compounds.
Oxidation and Reduction Products: Compounds with altered oxidation states of sulfur and nitrogen.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the bromopyridine moiety can undergo substitution reactions, allowing for the modification of its pharmacological properties .
Comparison with Similar Compounds
5-Bromopyridin-3-yl sulfurofluoridate: Shares the bromopyridine moiety but differs in the functional group attached to the pyridine ring.
1-(5-Bromopyridin-3-yl)methanamine: Contains a similar bromopyridine structure but with a different substituent at the 3-position.
3-(5-Bromopyridin-3-yl)-1-(pyren-1-yl)prop-2-en-1-one: A fluorescent probe that also contains the bromopyridine moiety.
Uniqueness: 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a bromopyridine and a thiadiazole ring in its structure. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPOMGBOZKUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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